![molecular formula C9H16O2 B3011441 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 2248335-36-4](/img/structure/B3011441.png)
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly known as MOM chloride and is a versatile building block in organic synthesis. In
Aplicaciones Científicas De Investigación
Heteropoly Acid Catalysis
Heteropoly acids, such as phosphomolybdic acid, have been employed as catalysts in the synthesis of 3-oxabicyclo[3.3.1]non-7-ene derivatives, demonstrating a green and efficient method for coupling reactions. This approach is notable for its environmental friendliness and the use of readily available catalysts (Anjibabu et al., 2013).
Acid-Catalyzed Methanolysis
Selective methanolysis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione systems has been investigated, showcasing the influence of steric hindrance on the reaction outcome. This method is crucial for the synthesis of 4-amino-6-oxo-2-piperidinecarboxylate systems, highlighting the importance of the reaction's selectivity based on the substituents' positioning (Verbist et al., 2004).
Chiral Cyclohexene Blocks
Research has been conducted on the oxidation and intramolecular iodoetherification of cis-carveol to produce chiral cyclohexene blocks. This process involves the formation of complex structures such as (1R,5R,7S)-7-iodomethyl-7-methyl-6-oxabicyclo[3.2.1]-oct-3-en-4-carbaldehyde, demonstrating the versatility of these reactions in synthesizing intricate molecular architectures (Gimalova et al., 2012).
One-Pot Synthesis of Chromene Derivatives
A one-pot, three-component reaction facilitated by 1,4-diazabicyclo [2.2.2]octane (DABCO) catalysis has been developed for synthesizing indolyl-4H-chromene-3-carboxamides. These compounds exhibit antioxidant and antibacterial properties, showcasing the potential of such synthetic strategies in medicinal chemistry (Subbareddy & Sumathi, 2017).
Prins-Type Cyclization
Hafnium triflate has been utilized as a catalyst for Prins-type cyclization reactions, leading to the synthesis of 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives. This method highlights the role of transition metal catalysis in facilitating cyclization reactions under mild conditions (Nakamura et al., 2009).
Safety and Hazards
“(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol” is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8-2-4-9(6-10,5-3-8)11-7-8/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHQLNGZRFYUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(OC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2248335-36-4 |
Source


|
| Record name | {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

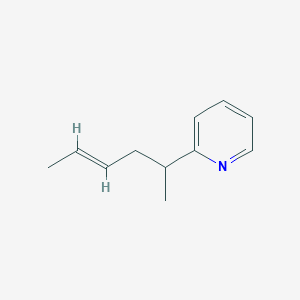
![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)
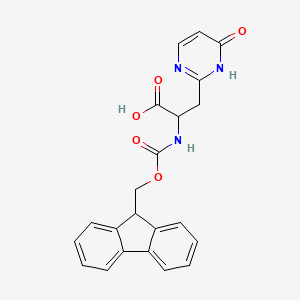
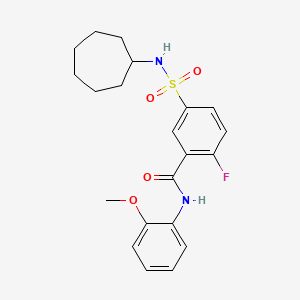
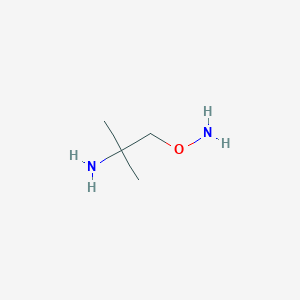
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)
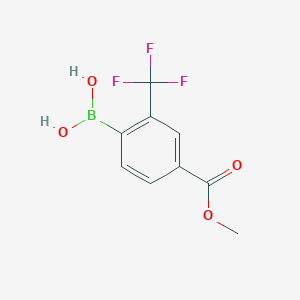
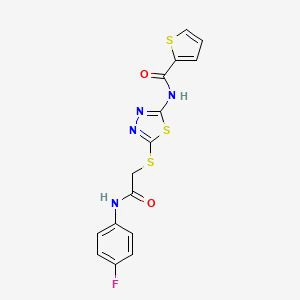
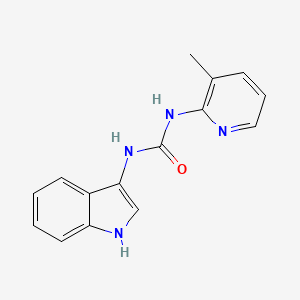

![Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B3011374.png)

![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)